molecular formula C7H3BrClF3O B2795083 1-Bromo-2-chloro-3-(trifluoromethoxy)benzene CAS No. 1417568-88-7

1-Bromo-2-chloro-3-(trifluoromethoxy)benzene

Cat. No.: B2795083
CAS No.: 1417568-88-7
M. Wt: 275.45
InChI Key: GTHBPCGHWPQHLT-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring

Mechanism of Action

Target of Action

Bromo and chloro groups are often involved in electrophilic aromatic substitution reactions, and the trifluoromethoxy group can act as a strong electron-withdrawing group .

Mode of Action

The compound’s mode of action is likely to involve interaction with its targets via electrophilic aromatic substitution. The presence of the trifluoromethoxy group can increase the electrophilicity of the bromo and chloro groups, enhancing their reactivity .

Biochemical Pathways

1-Bromo-2-chloro-3-(trifluoromethoxy)benzene may participate in reactions such as the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. The compound could act as an aryl halide reactant in this process .

Pharmacokinetics

The compound’s boiling point is predicted to be 2470±350 °C, and its density is predicted to be 1678±006 g/cm3 . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. In the context of Suzuki–Miyaura coupling, it could facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling typically requires a palladium catalyst and a base .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of 3-(trifluoromethoxy)aniline, followed by bromination and chlorination under controlled conditions. The reaction typically requires the use of halogenating agents such as bromine and chlorine, along with appropriate solvents and catalysts to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and isolation of the final product to achieve the desired purity and quality standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of suitable solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction, with solvents like ethanol or toluene.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-2-chloro-3-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 3-Bromobenzotrifluoride

Uniqueness

1-Bromo-2-chloro-3-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-bromo-2-chloro-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHBPCGHWPQHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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